2,5-dichloro-N-(3-quinolyl)benzenesulfonamide
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Overview
Description
2,5-dichloro-N-(3-quinolyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(3-quinolyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-aminoquinoline. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(3-quinolyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acids or quinoline derivatives.
Reduction: Formation of amines or quinoline derivatives.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
2,5-dichloro-N-(3-quinolyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(3-quinolyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects. The quinoline moiety may also contribute to the compound’s activity by interacting with DNA or other cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide
- 2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide
- 2,5-dichloro-N-(diaminomethylene)benzenesulfonamide
Uniqueness
2,5-dichloro-N-(3-quinolyl)benzenesulfonamide is unique due to the presence of both the quinoline and sulfonamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H10Cl2N2O2S |
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Molecular Weight |
353.2 g/mol |
IUPAC Name |
2,5-dichloro-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H10Cl2N2O2S/c16-11-5-6-13(17)15(8-11)22(20,21)19-12-7-10-3-1-2-4-14(10)18-9-12/h1-9,19H |
InChI Key |
KORLAIYENSBULC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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